Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
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Overview
Description
Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of an aminomethyl group and a carboxylate group attached to a cyclohexane ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride typically involves several steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization reactions.
Introduction of Functional Groups: The aminomethyl and carboxylate groups are introduced through specific reactions such as amination and carboxylation.
Formation of Hydrochloride Salt: The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to a nitro or nitrile group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclohexane derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylate Derivatives: Compounds with similar structures but different functional groups.
Aminomethylcyclohexane Derivatives: Compounds with variations in the aminomethyl group.
Uniqueness
Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 |
InChI Key |
NBFLIARGWFFLAL-KZYPOYLOSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)CN.Cl |
Canonical SMILES |
COC(=O)C1CCCC(C1)CN.Cl |
Origin of Product |
United States |
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